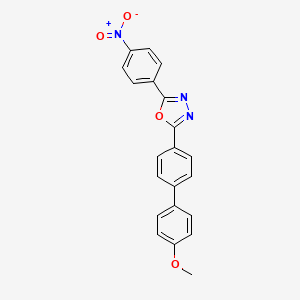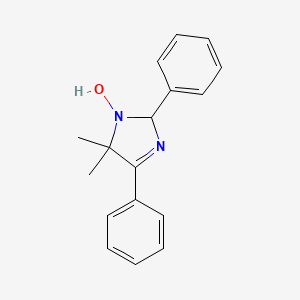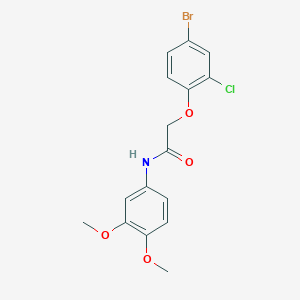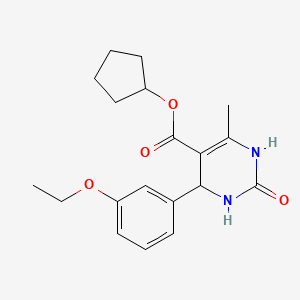![molecular formula C24H25N3O2 B4934256 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, also known as compound X, is a synthetic chemical compound that has been the subject of scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor and the dopamine transporter. By binding to these receptors, 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X may alter the release and uptake of certain neurotransmitters in the brain, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X can have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal models, it has been found to enhance cognitive function, reduce anxiety and depression-like behaviors, and modulate the reward pathway in the brain. However, it has also been associated with certain adverse effects such as hyperlocomotion and seizures at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X in lab experiments is its specificity for the sigma-1 receptor and the dopamine transporter, which allows for targeted manipulation of these pathways. Additionally, its synthetic nature and relative stability make it a more reliable and consistent research tool compared to natural 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamides. However, the limited availability and high cost of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide may pose a challenge for some research groups.
Direcciones Futuras
There are several potential directions for future research on 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X. One area of interest is its potential therapeutic use in the treatment of addiction and other psychiatric disorders. Additionally, further investigation is needed to fully understand the mechanism of action of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide and its effects on various neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods and analogs of 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X could lead to improved pharmacological properties and a wider range of applications.
Métodos De Síntesis
Compound X can be synthesized through a multistep process involving the reaction of 3-(1H-indol-2-yl)aniline with 3-butenoyl chloride to form an intermediate, which is then reacted with piperidinecarboxylic acid to yield the final product. The purity and yield of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can be optimized through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential pharmacological properties, particularly its ability to modulate the activity of certain receptors in the brain. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including cell survival, neuroprotection, and neurotransmitter release. Additionally, 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X has been found to have an inhibitory effect on the dopamine transporter, which could have implications for the treatment of addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
1-but-3-enoyl-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-6-23(28)27-13-11-17(12-14-27)24(29)25-20-9-5-8-18(15-20)22-16-19-7-3-4-10-21(19)26-22/h2-5,7-10,15-17,26H,1,6,11-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYINCXUDOWYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)


![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)

![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)

![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)
